PF-03715455 vs. PH-797804: Direct Head-to-Head Comparison of Anti-Inflammatory Efficacy in Human LPS Challenge Model
In a randomized, double-blind, placebo-controlled crossover study in healthy subjects, inhaled PF-03715455 (20 mg single dose) was directly compared with oral PH-797804 (30 mg) for effects on LPS-induced airway inflammation. PF-03715455 significantly reduced sputum neutrophil percentage by 8.0% relative to placebo (p = 0.031), whereas PH-797804 produced a 15.3% reduction (p = 0.0001) [1]. Notably, PH-797804 significantly inhibited multiple inflammatory mediators (IL-6, MCP-1, MIP1β, CC16) in sputum supernatant, while PF-03715455 showed no significant effect on local sputum mediators, despite both compounds reducing plasma inflammatory biomarkers [1].
| Evidence Dimension | Sputum neutrophil percentage reduction vs. placebo post-LPS challenge |
|---|---|
| Target Compound Data | 8.0% reduction (p = 0.031) |
| Comparator Or Baseline | PH-797804: 15.3% reduction (p = 0.0001); Placebo: baseline |
| Quantified Difference | PH-797804 produced 91% greater reduction in sputum neutrophils than PF-03715455 (15.3% vs. 8.0%) |
| Conditions | Randomized, double-blind, placebo-controlled crossover study; inhaled PF-03715455 20 mg vs. oral PH-797804 30 mg; healthy subjects; primary endpoint measured 6 hours post-LPS inhalation |
Why This Matters
This head-to-head comparison quantifies the differential local anti-inflammatory activity between inhaled and oral p38 inhibitors, enabling informed selection based on whether local airway or systemic biomarker modulation is the primary experimental endpoint.
- [1] Singh D, Siew L, Christensen J, et al. Oral and inhaled p38 MAPK inhibitors: effects on inhaled LPS challenge in healthy subjects. Eur J Clin Pharmacol. 2015;71(10):1175-1184. View Source
